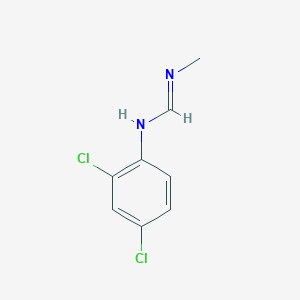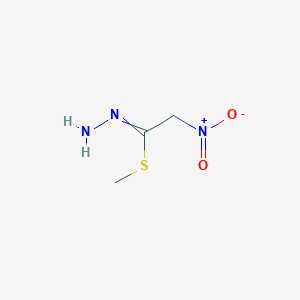
Tricyclo(3.2.1.02,4)octane, 3,3-dimethyl-8-methylene-, (1alpha,2alpha,4alpha,5alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(3.2.1.02,4)octane, 3,3-dimethyl-8-methylene-, (1alpha,2alpha,4alpha,5alpha)- is a complex organic compound with the molecular formula C11H16 and a molecular weight of 148.2447 . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. it can be inferred that large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(3.2.1.02,4)octane, 3,3-dimethyl-8-methylene-, (1alpha,2alpha,4alpha,5alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Tricyclo(3.2.1.02,4)octane, 3,3-dimethyl-8-methylene-, (1alpha,2alpha,4alpha,5alpha)- has several scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Tricyclo(3.2.1.02,4)octane, 3,3-dimethyl-8-methylene-, (1alpha,2alpha,4alpha,5alpha)- involves its interaction with molecular targets and pathways within a given system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo(3.2.1.02,4)octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-
- Tricyclo(3.2.1.02,4)octane, (1alpha,2beta,4beta,5alpha)-
Uniqueness
Tricyclo(3.2.1.02,4)octane, 3,3-dimethyl-8-methylene-, (1alpha,2alpha,4alpha,5alpha)- is unique due to its specific tricyclic structure and the presence of the dimethyl and methylene groups. These structural features contribute to its distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
66930-02-7 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
3,3-dimethyl-8-methylidenetricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C11H16/c1-6-7-4-5-8(6)10-9(7)11(10,2)3/h7-10H,1,4-5H2,2-3H3 |
Clé InChI |
QVLXPNOMPCIUJR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1C3CCC2C3=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
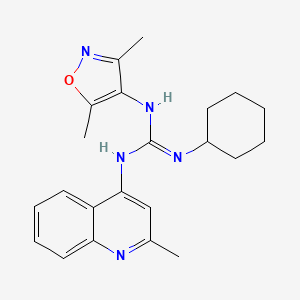

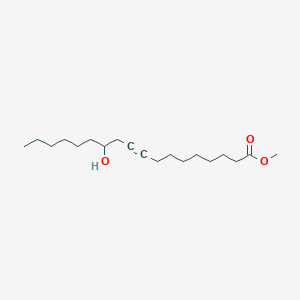
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)

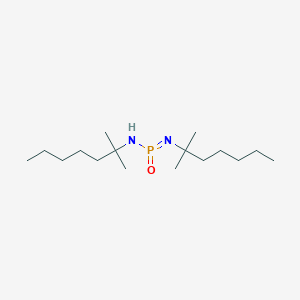

![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
